molecular formula C16H14F3NO B5189477 1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one

1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one

Cat. No.: B5189477
M. Wt: 293.28 g/mol
InChI Key: JWAPPXQFRFROPN-UHFFFAOYSA-N
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Description

1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one is an organic compound that features a trifluoromethyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable phenylpropanone derivative. One common method is the condensation reaction between 3-(trifluoromethyl)aniline and 1-phenylpropan-1-one under acidic or basic conditions . The reaction conditions may vary, but typically involve heating the reactants in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced synthetic techniques like microwave-assisted synthesis. These methods aim to improve yield and reduce reaction times while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one is unique due to its specific combination of a phenyl group, a trifluoromethyl-substituted aniline, and a propanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-10-9-15(21)12-5-2-1-3-6-12/h1-8,11,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPPXQFRFROPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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